molecular formula C11H14FNO4S B2661553 D-Valine, N-[(4-fluorophenyl)sulfonyl]- CAS No. 190275-60-6

D-Valine, N-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B2661553
CAS No.: 190275-60-6
M. Wt: 275.29
InChI Key: VNRQLAGSSZUTTO-JTQLQIEISA-N
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Description

It serves as a building block for synthesizing diverse chemical entities, particularly those with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valine, N-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of D-Valine with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for D-Valine, N-[(4-fluorophenyl)sulfonyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

D-Valine, N-[(4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Cyclization Reactions: It can form 4H-1,3-oxazol-5-ones through cyclization.

    Acylation Reactions: It participates in acylation reactions to yield different acylated products.

Common Reagents and Conditions

    Cyclization: Typically involves heating the compound in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

    Acylation: Requires acyl chlorides or anhydrides as reagents, often in the presence of a base like pyridine or triethylamine.

Major Products

    Cyclization: Produces 4H-1,3-oxazol-5-ones.

    Acylation: Yields various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

D-Valine, N-[(4-fluorophenyl)sulfonyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing novel compounds with potential biological activities.

    Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.

    Medicine: Explored for developing new antimicrobial agents and other therapeutic compounds.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of D-Valine, N-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It is believed to inhibit bacterial growth by interfering with essential cellular processes, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • D-Valine, N-[(4-chlorophenyl)sulfonyl]-
  • D-Valine, N-[(4-bromophenyl)sulfonyl]-
  • D-Valine, N-[(4-methylphenyl)sulfonyl]-

Uniqueness

D-Valine, N-[(4-fluorophenyl)sulfonyl]- stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making D-Valine, N-[(4-fluorophenyl)sulfonyl]- a valuable compound for further research and development.

Properties

IUPAC Name

(2R)-2-[(4-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRQLAGSSZUTTO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353212
Record name N-[(4-fluorophenyl)sulfonyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190275-60-6
Record name N-[(4-fluorophenyl)sulfonyl]-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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